Spectroscopic Data for tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate: A Technical Guide
Spectroscopic Data for tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive methodologies grounded in established spectroscopic principles and validated by comparative analysis with structurally analogous compounds. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural characterization of this significant heterocyclic compound. The guide covers predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, complete with detailed interpretation and proposed experimental protocols.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a phenyl group and a ketone functionality, along with the versatile N-Boc protecting group, makes tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate a valuable building block in the synthesis of novel therapeutic agents. Accurate structural elucidation is paramount in drug discovery and development, and spectroscopic techniques are the cornerstone of this process. This guide provides a detailed predictive analysis of the key spectroscopic features of this molecule, offering a robust framework for its identification and characterization.
Molecular Structure and Key Features
A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.
Figure 1: Structure of tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate.
The key structural features that will dominate the spectroscopic data are:
-
N-Boc (tert-butoxycarbonyl) group: This will give rise to characteristic signals for the tert-butyl protons and the carbamate carbonyl carbon.
-
Pyrrolidine ring: The diastereotopic protons of the methylene groups and the chiral center at C2 will lead to complex splitting patterns in the ¹H NMR spectrum.
-
Ketone carbonyl group: A distinct signal in the ¹³C NMR and a strong absorption in the IR spectrum are expected.
-
Phenyl group: Aromatic proton and carbon signals will be present in the NMR spectra, and characteristic bands will appear in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate are detailed below. These predictions are generated using established algorithms and databases, and are supported by experimental data from analogous compounds.[1][2][3][4]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, pyrrolidine, and tert-butyl protons.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 | m | - |
| C2-H | 4.80 - 5.00 | dd | 8.0, 4.0 |
| C4-H₂ | 2.50 - 2.70 (α to C=O) | m | - |
| C5-H₂ | 3.60 - 3.80 | m | - |
| tert-Butyl-H | 1.45 | s | - |
Interpretation and Rationale:
-
Phenyl Protons (7.20 - 7.40 ppm): The protons on the phenyl ring are expected to appear as a complex multiplet in the aromatic region. Their exact chemical shifts will be influenced by the electronic effects of the pyrrolidine ring.
-
C2-H (4.80 - 5.00 ppm): This proton is at a chiral center and is adjacent to the nitrogen atom and the phenyl group, leading to a downfield shift. It is expected to be a doublet of doublets due to coupling with the two diastereotopic protons on C4.
-
C4-H₂ (2.50 - 2.70 ppm): These protons are adjacent to the ketone carbonyl group, which deshields them, causing a downfield shift compared to a standard methylene group. They will likely appear as a multiplet due to coupling with the C2-H and C5-H₂ protons.
-
C5-H₂ (3.60 - 3.80 ppm): These protons are adjacent to the nitrogen atom of the carbamate, resulting in a downfield shift. Their diastereotopic nature and coupling with the C4-H₂ protons will lead to a complex multiplet.
-
tert-Butyl Protons (1.45 ppm): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet, a characteristic feature of the N-Boc protecting group.
Supporting Evidence from Analogous Compounds:
-
N-Boc-2-phenylpyrrolidine: Experimental data for this compound shows the C2-H proton at approximately 4.8 ppm and the phenyl protons in the 7.2-7.4 ppm range, which aligns with our predictions.[5][6]
-
N-Boc-3-pyrrolidinone: The protons on the carbon adjacent to the ketone (C4) in this molecule are observed around 2.5 ppm, supporting the predicted chemical shift for the C4-H₂ protons in our target molecule.[7]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show distinct signals for each carbon atom.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | 205 - 210 |
| C=O (Carbamate) | 154 - 156 |
| Phenyl-C (ipso) | 138 - 140 |
| Phenyl-C (ortho, meta, para) | 125 - 130 |
| C(CH₃)₃ (quaternary) | 79 - 81 |
| C2 | 65 - 70 |
| C5 | 45 - 50 |
| C4 | 35 - 40 |
| C(CH₃)₃ (methyls) | 28 - 29 |
Interpretation and Rationale:
-
Carbonyl Carbons: The ketone carbonyl carbon is expected at a significantly downfield chemical shift (205-210 ppm), which is characteristic for this functional group. The carbamate carbonyl will appear further upfield (154-156 ppm).
-
Phenyl Carbons: The aromatic carbons will resonate in the typical range of 125-140 ppm. The ipso-carbon (the carbon attached to the pyrrolidine ring) will be at the lower end of this range.
-
N-Boc Carbons: The quaternary carbon of the tert-butyl group is characteristically found around 79-81 ppm, while the three equivalent methyl carbons will give a signal around 28-29 ppm.
-
Pyrrolidine Carbons: The C2 carbon, being attached to both a nitrogen and a phenyl group, will be the most downfield of the pyrrolidine ring carbons (65-70 ppm). The C5 carbon, adjacent to the nitrogen, will be next (45-50 ppm), followed by the C4 carbon (35-40 ppm).
Supporting Evidence from Analogous Compounds:
-
N-Boc-pyrrolidine: The quaternary and methyl carbons of the N-Boc group in this compound are observed at approximately 79 ppm and 28.5 ppm, respectively, which is in excellent agreement with our predictions.[8]
-
tert-Butyl 2-oxopiperidine-1-carboxylate: This related cyclic ketone with an N-Boc group shows the ketone carbonyl at around 170 ppm (note: this is a lactam, not a simple ketone, hence the upfield shift) and the carbamate carbonyl at ~154 ppm, providing a reasonable comparison for the expected chemical shifts of the carbonyl groups.[9]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate are based on well-established correlation tables.[10][11][12][13][14]
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | 1740 - 1760 | Strong |
| C=O Stretch (Carbamate) | 1690 - 1710 | Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-N Stretch (Amide) | 1150 - 1250 | Medium |
| C-O Stretch (Ester-like) | 1250 - 1350 | Strong |
Interpretation and Rationale:
The IR spectrum will be dominated by two strong carbonyl absorption bands. The ketone carbonyl stretch is expected at a higher wavenumber (1740-1760 cm⁻¹) due to the ring strain of the five-membered ring. The carbamate carbonyl stretch will appear at a slightly lower wavenumber (1690-1710 cm⁻¹). The presence of both aromatic and aliphatic C-H stretches will be observed just below and above 3000 cm⁻¹, respectively. The aromatic C=C stretching vibrations will give rise to several weaker bands in the 1450-1600 cm⁻¹ region. The strong C-O stretch from the carbamate and the C-N stretch will also be prominent features in the fingerprint region.
Supporting Evidence from Analogous Compounds:
-
N-Boc-3-pyrrolidinone: The IR spectrum of this compound shows a strong ketone carbonyl absorption at approximately 1745 cm⁻¹ and a carbamate carbonyl absorption around 1695 cm⁻¹, strongly supporting the predicted values for the target molecule.[7]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. The predicted mass and key fragments for tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate are outlined below.
Predicted Molecular Ion and Key Fragments (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 261.13
-
Key Fragmentation Pathways:
-
Loss of tert-butyl group (-57): A prominent fragment at m/z = 204 is expected from the loss of the tert-butyl radical.
-
Loss of isobutylene (-56): Cleavage of the N-Boc group can lead to the loss of isobutylene, resulting in a fragment at m/z = 205.
-
Loss of CO₂ from the fragment at m/z = 205 (-44): This would lead to a fragment at m/z = 161.
-
Loss of the entire N-Boc group (-101): A fragment corresponding to the 3-oxo-2-phenylpyrrolidine cation at m/z = 160 is plausible.
-
Tropylium ion (m/z = 91): As is common for compounds containing a benzyl group, the formation of the tropylium cation is a likely fragmentation pathway.[15]
-
Pyrrolidine ring fragmentation: Cleavage of the pyrrolidine ring can lead to various smaller fragments. The loss of the pyrrolidine neutral from the protonated molecule is a common pathway in tandem mass spectrometry.[16][17][18]
-
Figure 2: Predicted key fragmentation pathways in EI-MS.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific sample and instrument used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
FT-IR Spectroscopy
-
Sample Preparation (Thin Film): If the sample is an oil, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If the sample is a solid, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
-
Acquisition:
-
Scan range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Direct insertion probe (for solids) or gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Acquisition (EI):
-
Ionization energy: 70 eV.
-
Mass range: m/z 40 - 500.
-
Source temperature: 200-250 °C.
-
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate. By integrating fundamental spectroscopic principles with comparative data from structurally related molecules, a comprehensive and reliable set of expected spectral data has been compiled. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a valuable resource for the identification and structural verification of this important synthetic intermediate. The provided experimental protocols serve as a practical starting point for researchers working with this and similar compounds.
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